Calcium channel antagonists: Several DHPs are known for their potent calcium channel antagonist activity, making them valuable therapeutic agents for treating hypertension, angina pectoris, and other cardiovascular diseases [, , , , , , , , , , , , , ].
Antitubercular agents: Certain DHPs containing carboxamide groups at the 3 and 5 positions have demonstrated antitubercular activity against Mycobacterium tuberculosis [].
Compound Description: Nifedipine is a well-known calcium channel blocker widely used as an antihypertensive drug. [] It serves as a reference compound in many studies investigating the structure-activity relationships of 1,4-dihydropyridines. [, , , , ]
Relevance: Nifedipine shares a core 1,4-dihydropyridine structure with 4-(2-furyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxamide. The key difference lies in the substitution at the 4-position, with nifedipine bearing a 2-nitrophenyl group and the target compound having a 2-furyl group. Additionally, nifedipine possesses diethyl ester groups at the 3 and 5 positions, while the target compound features carboxamide groups at those positions. These structural modifications can impact the pharmacological profile, influencing aspects like potency, selectivity, and duration of action. [, , , , , ]
Compound Description: This compound is a nifedipine analog where the ethyl ester groups are replaced with 2-cyanoethyl groups. This modification was explored to understand its impact on the compound's properties. []
Compound Description: This compound represents a modified dihydropyridine derivative synthesized and evaluated for its potential as a nitric oxide releaser. []
Relevance: This compound highlights the versatility of the dihydropyridine scaffold for incorporating various functionalities. Although it differs from 4-(2-furyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxamide in the substituents at the 3-, 4-, and 5-positions, it exemplifies how diverse chemical modifications can be introduced to the core structure, potentially leading to compounds with distinct biological activities. []
Compound Description: This dihydropyridine derivative features a 3-cyanophenyl group at the 4-position. This compound exemplifies structural variations within the dihydropyridine class. []
Relevance: This compound, like 4-(2-furyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxamide, belongs to the 1,4-dihydropyridine class, differing in the substituent at the 4-position. This highlights the impact of the 4-position substituent on the overall structure and potential pharmacological activity of dihydropyridine derivatives. []
Compound Description: This compound is another antihypertensive agent within the dihydropyridine class. Its metabolism has been extensively studied. []
Relevance: This compound serves as another example of a dihydropyridine with antihypertensive properties, highlighting the relevance of this scaffold in medicinal chemistry. While structurally similar to 4-(2-furyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxamide, the differences in the 4-position substituent and the presence of ester groups instead of carboxamides may contribute to variations in pharmacological activity. []
Compound Description: This class of compounds explores the replacement of the nitrophenyl group in nifedipine with a pyridinyl group at the 4-position. []
Relevance: This class of compounds highlights the exploration of alternative aromatic substituents at the 4-position of the dihydropyridine ring. This research provides insights into the structure-activity relationships within this chemical class and how modifications impact calcium channel antagonist activity. Compared to 4-(2-furyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxamide, this class showcases the replacement of the furyl ring with a pyridinyl group while retaining the dihydropyridine core. []
Compound Description: This series of compounds investigates the incorporation of a dihydropyridinyl substituent at the 4-position of the dihydropyridine core. []
Relevance: This series highlights the concept of bioisosterism, where a dihydropyridinyl group is explored as a substitute for the nitrophenyl group found in nifedipine. It demonstrates the possibility of replacing the 2-furyl group in 4-(2-furyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxamide with other heterocyclic moieties while potentially retaining biological activity. []
(+)- and (-)-3-isopropyl 5-(4-methylphenethyl) 1,4-dihydro-2,6-dimethyl-4-(2-pyridyl)-3,5-pyridinedicarboxylates
Compound Description: These enantiomers, synthesized through an enantioselective Hantzsch dihydropyridine synthesis, were studied for their calcium channel modulating effects. []
Relevance: This study emphasizes the importance of stereochemistry in drug activity. Though structurally similar to 4-(2-furyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxamide, these enantiomers highlight that even subtle structural differences can lead to significant variations in pharmacological profiles, especially regarding calcium channel activity. []
Compound Description: This compound served as a precursor in a study investigating the rearrangement reactions of dihydropyridines. []
Relevance: This compound shares the core dihydropyridine structure with 4-(2-furyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxamide. Though it differs in the 4-position substituent and lacks the carboxamide groups, it exemplifies the potential for dihydropyridines to undergo rearrangements, impacting their chemical properties. []
Compound Description: This group of compounds features 2-nitro-3-furyl and 2-nitro-3-thienyl substituents at the 4-position of the dihydropyridine ring. These compounds were studied for their photochemical properties. []
Relevance: This group exemplifies the impact of modifications to the 2-furyl substituent in the 4-position. The introduction of a nitro group to the furyl ring and the replacement of the furyl with a thienyl group highlight the possibility of fine-tuning the photochemical and potentially pharmacological properties of 1,4-dihydropyridines. []
Compound Description: This series of compounds was synthesized and evaluated for their antitubercular activity, focusing on modifications to the carboxamide groups at the 3- and 5-positions. []
Relevance: This series shares the 1,4-dihydropyridine core and the presence of carboxamide groups at the 3- and 5-positions with 4-(2-furyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxamide. The variation in the 4-position substituent and the introduction of diaryl groups on the carboxamides demonstrate the potential for developing new antitubercular agents within this chemical class. []
Compound Description: These compounds are a series of phenoxy- and alkoxyalkyl esters of 2,6-dimethyl-4-(2-difluoromethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid. They were synthesized and evaluated for their vasodilating properties. []
Relevance: This series of compounds demonstrates the importance of the ester moiety in influencing the biological activity of 1,4-dihydropyridines. These compounds, while differing from 4-(2-furyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxamide in the 4-position substituent and the nature of the 3,5-substituents, exemplify the impact of these modifications on vasodilating properties. []
Compound Description: TC-81 is a new calcium antagonist investigated for its antihypertensive effect. It features modifications at the 3-position ester group and substitutions on the phenyl ring at the 4-position. [, , , ]
Relevance: TC-81 belongs to the dihydropyridine class and exemplifies modifications made to the core structure to enhance its antihypertensive properties. While sharing the core 1,4-dihydropyridine scaffold with 4-(2-furyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxamide, the differences in the 3- and 4-position substituents highlight the structure-activity relationships within this class of compounds. [, , , ]
Compound Description: DCDDP is a dihydropyridine calcium antagonist studied for its effects on pulmonary hypertension. It features a 2-chlorophenyl group at the 4-position. [, , ]
Relevance: DCDDP, like 4-(2-furyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxamide, belongs to the 1,4-dihydropyridine class and showcases the importance of this scaffold in medicinal chemistry, particularly for its calcium antagonist properties. The structural differences, primarily the 4-position substituent, highlight the diversity possible within this class for targeting specific activities. [, , ]
Compound Description: Nisoldipine is a calcium channel blocker used in the treatment of hypertension. It possesses an isobutyl group in its ester moiety. [, ]
Relevance: Nisoldipine shares the core dihydropyridine structure and the 2-nitrophenyl group at the 4-position with 4-(2-furyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxamide. The different ester substituents highlight how modifications at this position can lead to distinct pharmacological profiles within this class of compounds. [, ]
1-{2-(phthalimido-N-oxy)-ethyl} derivatives of 4-(4-substituted phenyl)-2,6-dimethyl-1,4-dihydro-3,5-bis-N-(4-oxo-2-phenylquinazolin-3(4H)-ylcarboxamides
Compound Description: This series of compounds features a variety of substituents on the phenyl ring at the 4-position and modifications to the carboxamide groups at the 3- and 5-positions. []
Relevance: This series exemplifies the broad structural diversity achievable within the 1,4-dihydropyridine class. These compounds, while structurally similar to 4-(2-furyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxamide, highlight how modifications to the 4-position and the carboxamide functionalities can lead to a diverse array of derivatives with potentially distinct biological activities. []
Cyclohexyl derivatives of Dialkyl 1,4-Dihydro-2,6-dimethyl-4-(1-methyl-5-nitro-imidazol-2-yl)-3,5-pyridinedicarboxylates
Compound Description: This group of compounds involves various cyclohexyl derivatives attached to the dihydropyridine core through different alkyl chain lengths. Their solubility in supercritical carbon dioxide was investigated. []
Relevance: This group, though possessing a different 4-position substituent compared to 4-(2-furyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxamide, exemplifies the exploration of lipophilicity within the dihydropyridine class. The incorporation of cyclohexyl groups with varying alkyl chains demonstrates how structural modifications can impact physicochemical properties like solubility. []
Phenyl derivatives of Dialkyl 1,4-Dihydro-2,6-dimethyl-4-(1-methyl-5-nitro-imidazol-2-yl)-3,5-pyridinedicarboxylates
Compound Description: Similar to the cyclohexyl derivatives, this group focuses on various phenyl derivatives with different alkyl chain lengths attached to the dihydropyridine core, and their solubility in supercritical carbon dioxide was studied. []
Relevance: This series of compounds, alongside the cyclohexyl derivatives, emphasizes the impact of lipophilicity on the physicochemical properties of 1,4-dihydropyridines. Though differing from 4-(2-furyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxamide in the 4-position substituent, these studies provide insights into how structural modifications can alter solubility in supercritical fluids. []
Compound Description: This group of compounds specifically investigates the impact of different substituents (H, Br, NO2) on the 5-position of the 2-furyl group attached to the dihydropyridine core. []
Relevance: These compounds are particularly relevant to 4-(2-furyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxamide as they directly explore modifications to the 2-furyl substituent at the 4-position. The introduction of different groups (H, Br, NO2) on the furyl ring provides valuable insights into the structure-activity relationships associated with this specific structural motif. []
Compound Description: This class of compounds focuses on modifications to the ester groups at the 3- and 5-positions, specifically incorporating alkyl and aminoalkyl substituents, and were evaluated for their calcium channel antagonist activity. []
Relevance: Though having a different 4-position substituent, this class of compounds, along with 4-(2-furyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxamide, belongs to the broader category of 1,4-dihydropyridines, demonstrating the versatility of this scaffold for developing compounds with calcium channel antagonist activity. []
Compound Description: This class of compounds investigates the incorporation of substituted pyrazole and imidazole rings at the 4-position, aiming to evaluate the cardiodepressant activity of these modifications. []
Relevance: This series of compounds highlights the exploration of alternative five-membered heterocyclic rings as replacements for the furyl group in 4-(2-furyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxamide. The incorporation of pyrazole and imidazole rings at the 4-position provides insights into the structure-activity relationships associated with these modifications and their impact on cardiodepressant activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.